2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the piperidine nitrogen, allowing for selective reactions at other sites. Upon removal of the Boc group under acidic conditions, the free amine can participate in further chemical reactions or interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure but without the methyl group on the piperidine ring.
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Contains a propanamido group instead of the piperidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Features an azetidine ring instead of the piperidine ring.
Uniqueness
The presence of the methyl group on the piperidine ring in 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of specific target compounds.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
NSZMAEOVKZKSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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